molecular formula C20H17N3O3 B13367980 Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13367980
M. Wt: 347.4 g/mol
InChI Key: SYBYXFKPZZFEFT-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

SYBYXFKPZZFEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoate ester group undergoes nucleophilic substitution under alkaline conditions. Key findings include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYield (%)
HydroxideNaOH (1M), 80°C, 4h2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoic acid78
AminesK₂CO₃, DMF, 100°C, 6hAmide derivatives62–85
ThiolsEt₃N, THF, reflux, 8hThioester analogs55

This reactivity enables derivatization for pharmacological optimization.

Electrophilic Substitution on the Furan Ring

The electron-rich furan moiety participates in electrophilic substitution, primarily at the α-position:

Key reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro-furyl derivatives (yield: 68%).

  • Halogenation : Br₂/FeBr₃ produces 5-bromo-furyl analogs (yield: 72%).

These modifications enhance π-π stacking interactions in target binding.

Oxidation-Reduction Reactions

The imidazo[1,2-a]pyridine core shows redox activity:

Oxidation :

  • With KMnO₄ in acidic conditions, the methyl group oxidizes to a carboxylic acid.

  • Ozone cleavage of the furan ring generates diketone intermediates.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrofuran derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Table 2: Cross-coupling reactions

Reaction TypeCatalyst/BaseSubstrateApplication
SuzukiPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl analogs for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAminesFunctionalized anticancer agents

These reactions expand its utility in medicinal chemistry .

Stability Under Physiological Conditions

Studies indicate:

  • Hydrolytic Stability : Stable at pH 7.4 (t₁/₂ > 24h) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3h).

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ from the ester group.

Mechanistic Insights

  • Ester Hydrolysis : Follows a base-catalyzed nucleophilic acyl substitution mechanism.

  • Furan Electrophilicity : Directed by resonance stabilization of the intermediate σ-complex.

  • Imidazo[1,2-a]pyridine Reactivity : The N1 atom acts as a Lewis base, facilitating protonation or coordination with metal ions .

Comparative Analysis with Structural Analogs

Table 3: Reactivity comparison

CompoundFuran ReactivityEster Hydrolysis Rate
Target compoundHigh (α-position)Moderate (k = 0.15 h⁻¹)
5-Methylimidazo[1,2-a]pyridineNoneN/A
Benzimidazole derivativesLowFast (k = 0.42 h⁻¹)

The furan ring distinguishes its reactivity profile from simpler imidazoheterocycles .

Scientific Research Applications

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound belonging to the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down as follows:

  • Core Structure : Imidazo[1,2-a]pyridine
  • Substituents : A furyl group and a benzoate moiety

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H17N3O2
Molecular Weight299.34 g/mol

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Anticancer : Compounds in the imidazo[1,2-a]pyridine class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that these derivatives can target specific pathways involved in tumor growth and metastasis .
  • Antimicrobial : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
  • Anti-inflammatory : Certain analogs have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Furyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Imidazo[1,2-a]pyridine Core : Essential for biological activity; modifications at various positions can lead to increased potency or selectivity towards specific targets.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., breast and lung cancer) and showed significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling reactions. For example:

  • Condensation reactions (e.g., between imidazo[1,2-a]pyridine derivatives and furan-containing precursors) under reflux conditions in dichloromethane or THF, followed by purification via column chromatography .
  • Characterization should include:
    • 1H/13C NMR for structural confirmation (e.g., verifying imidazo[1,2-a]pyridine ring formation and furyl substitution patterns).
    • HPLC-MS for purity assessment (≥95% recommended for biological assays) .
    • Melting point analysis to cross-validate crystallinity (e.g., compare with analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ).

Basic: What experimental safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Waste Disposal: Segregate organic solvents and halogenated byproducts (if any) according to institutional guidelines. For example, thiadiazole derivatives require specialized disposal due to potential sulfur-containing hazards .
  • First Aid: Immediate rinsing with water for skin contact; consult a physician if inhaled or ingested, providing the compound’s CAS number and SDS .

Basic: How can researchers design initial biological activity screening for this compound?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition assays: Use recombinant kinases (e.g., JAK/STAT pathways) due to structural similarity to imidazo[1,2-a]pyridine-based inhibitors .
    • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
  • Controls: Include reference compounds (e.g., 5-fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-amine) to benchmark activity .

Advanced: What strategies resolve contradictory bioactivity data across different cell lines or models?

Methodological Answer:

  • Mechanistic Profiling: Use RNA-seq or proteomics to identify off-target effects. For example, imidazo[1,2-a]pyridine analogs may modulate non-canonical pathways .
  • Dosage Optimization: Test sub-micromolar to millimolar ranges to assess dose-dependent effects. Statistical analysis (e.g., ANOVA with post-hoc tests) is critical for reproducibility .
  • Solubility Adjustments: Replace DMSO with cyclodextrin-based carriers if precipitation occurs in aqueous media, which may skew IC50 values .

Advanced: How can researchers investigate the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Environmental Persistence Studies:
    • Photodegradation assays: Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .
    • Soil adsorption tests: Use batch equilibrium methods with varying pH soils to estimate Koc (organic carbon partition coefficient) .
  • Ecotoxicology:
    • Daphnia magna acute toxicity: Follow OECD 202 guidelines with 48-hour exposure .
    • Algal growth inhibition: Assess effects on Chlorella vulgaris to model aquatic toxicity .

Advanced: What computational methods support mechanistic studies of this compound’s interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate with analogs like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide .
  • QSAR Modeling: Train models on imidazo[1,2-a]pyridine derivatives to correlate substituent effects (e.g., furyl vs. phenyl groups) with activity .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

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